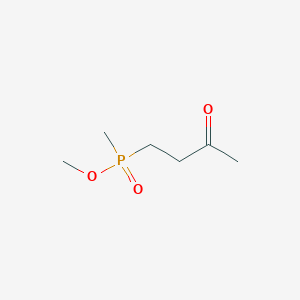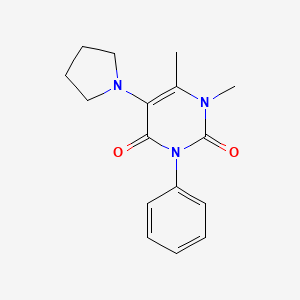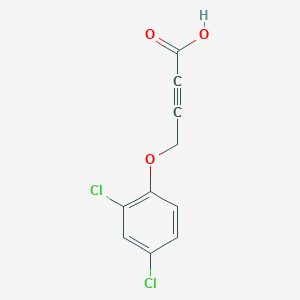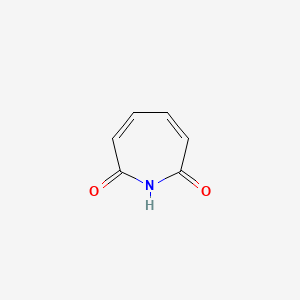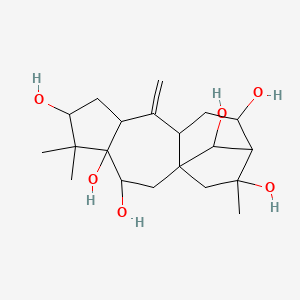
Grayanotox-10-ene-3,5,6,12,14,16-hexol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Grayanotox-10-ene-3,5,6,12,14,16-hexol is a polyhydroxylated cyclic diterpene, part of the grayanotoxin family. These compounds are primarily found in plants of the Ericaceae family, such as Rhododendron, Kalmia, and Leucothoe . Grayanotoxins are known for their neurotoxic properties and can cause poisoning when ingested through contaminated honey or plant material .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of grayanotoxins, including Grayanotox-10-ene-3,5,6,12,14,16-hexol, involves complex multi-step processes. Early studies by Japanese researchers isolated grayanotoxins from Leucothoe grayana . Modern synthetic routes often involve the total synthesis of the compound from simpler organic molecules. For example, Tuoping Luo and collaborators at Peking University reported the total synthesis of grayanotoxin III .
Industrial Production Methods
Industrial production of grayanotoxins is not common due to their toxic nature. extraction from natural sources, such as Rhododendron species, remains a primary method for obtaining these compounds .
化学反応の分析
Types of Reactions
Grayanotox-10-ene-3,5,6,12,14,16-hexol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and studying its properties.
Common Reagents and Conditions
Common reagents used in the reactions of grayanotoxins include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
科学的研究の応用
Grayanotox-10-ene-3,5,6,12,14,16-hexol has several scientific research applications:
作用機序
Grayanotox-10-ene-3,5,6,12,14,16-hexol exerts its effects by interfering with voltage-gated sodium channels in the cell membranes of neurons . It binds to specific receptor sites on these channels, altering their function and leading to neurotoxic effects . This mechanism is similar to other grayanotoxins and is responsible for the symptoms of grayanotoxin poisoning .
類似化合物との比較
Grayanotox-10-ene-3,5,6,12,14,16-hexol is part of a family of grayanotoxins, which includes compounds like:
- Grayanotoxin I
- Grayanotoxin II
- Grayanotoxin III
- Grayanotoxin IV
These compounds share a similar polyhydroxylated cyclic diterpene structure but differ in the positions and types of functional groups attached to the core structure . This compound is unique due to its specific hydroxylation pattern and its effects on sodium channels .
特性
CAS番号 |
33880-98-7 |
|---|---|
分子式 |
C20H32O6 |
分子量 |
368.5 g/mol |
IUPAC名 |
5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,12,14,16-hexol |
InChI |
InChI=1S/C20H32O6/c1-9-10-5-12(21)15-16(24)19(10,8-18(15,4)25)7-14(23)20(26)11(9)6-13(22)17(20,2)3/h10-16,21-26H,1,5-8H2,2-4H3 |
InChIキー |
IHEDDHMJFFWQJA-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CC2C1(C(CC34CC(C(C3O)C(CC4C2=C)O)(C)O)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,4,4-Tetramethylbicyclo[1.1.0]butane](/img/structure/B14693346.png)

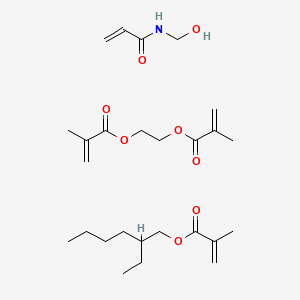
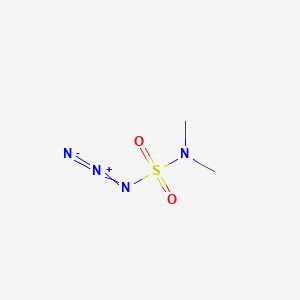
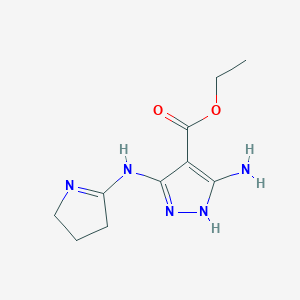
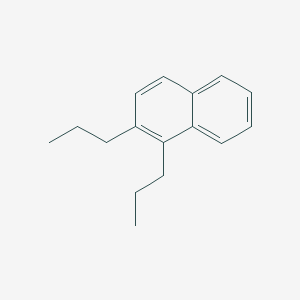
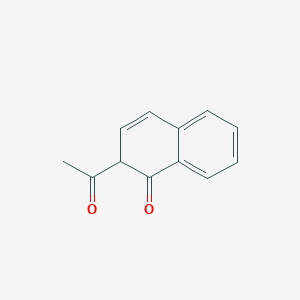
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)
